molecular formula C28H29ClN4S B039527 Israpafant CAS No. 117279-73-9

Israpafant

Cat. No. B039527
M. Wt: 489.1 g/mol
InChI Key: RMSWMRJVUJSDGN-UHFFFAOYSA-N
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Patent
US04820703

Procedure details

To a solution of 9.1 g of 5-(2-chlorophenyl)-7-[2-(4-isobutylphenyl)ethyl]-3-methyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione in 150 ml of tetrahydrofuran is added 3.1 g of 100% hydrazine hydrate under ice-cooling and the mixture is stirred at room temperature for 2 hours. After the tetrahydrofuran is distilled off under reduced pressure, the residue is dissolved in 200 ml of chloroform and the solution is dried over anhydrous magnesium sulfate. After separating by filtration, the filtrate is concentrated under reduced pressure. To the residue is added 50 ml of ethyl orthoacetate and the mixture is heated at 70°-72° C. for an hour. The mixture is concentrated under reduced pressure, and the residue is subjected to chromatography on silica gel and eluted with chloroform-methanol (100:1 to 100:3) solvent. The eluate of the objective fraction is concentrated and the residue is crystallized from isopropyl ether to give 4.3 g of 4-(2-chlorophenyl)-2-[2 -(4-isobutylphenyl)ethyl]-6,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine as colorless crystals, melting at 129.5°-131.5° C.
Name
5-(2-chlorophenyl)-7-[2-(4-isobutylphenyl)ethyl]-3-methyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:19]=[C:18]([CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][C:25]([CH2:28][CH:29]([CH3:31])[CH3:30])=[CH:24][CH:23]=3)[S:17][C:10]=2[NH:11][C:12](=S)[CH:13]([CH3:15])[N:14]=1.O.[NH2:33][NH2:34].O1[CH2:39][CH2:38]CC1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:19]=[C:18]([CH2:20][CH2:21][C:22]3[CH:27]=[CH:26][C:25]([CH2:28][CH:29]([CH3:31])[CH3:30])=[CH:24][CH:23]=3)[S:17][C:10]=2[N:11]2[C:38]([CH3:39])=[N:33][N:34]=[C:12]2[CH:13]([CH3:15])[N:14]=1 |f:1.2|

Inputs

Step One
Name
5-(2-chlorophenyl)-7-[2-(4-isobutylphenyl)ethyl]-3-methyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione
Quantity
9.1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(C(N1)C)=S)SC(=C2)CCC2=CC=C(C=C2)CC(C)C
Name
Quantity
3.1 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
After the tetrahydrofuran is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 200 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After separating by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added 50 ml of ethyl orthoacetate
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 70°-72° C. for an hour
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with chloroform-methanol (100:1 to 100:3) solvent
CONCENTRATION
Type
CONCENTRATION
Details
The eluate of the objective fraction is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NC(C=2N(C3=C1C=C(S3)CCC3=CC=C(C=C3)CC(C)C)C(=NN2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.